molecular formula C16H18N2O2 B610387 Quinolactactin A CAS No. 319917-25-4

Quinolactactin A

Cat. No. B610387
CAS RN: 319917-25-4
M. Wt: 270.33
InChI Key: FLHQAMWKNPOTDV-NCWAPJAISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quinolactactin A is a quinolone fungal metabolite originally isolated from Penicillium . It inhibits TNF production induced by LPS in murine peritoneal macrophages . It is not active against a variety of bacteria, fungi, and yeasts . Quinolactacin A is a mixture of quinolactacin A1 and A2 .


Molecular Structure Analysis

The molecular formula of Quinolactactin A is C16H18N2O2 . The formal name is (3S)-2,3-dihydro-4-methyl-3-(1-methylpropyl)-1H-pyrrolo[3,4-b]quinoline-1,9(4H)-dione . The InChi Code is InChI=1S/C16H18N2O2/c1-4-9(2)13-14-12(16(20)17-13)15(19)10-7-5-6-8-11(10)18(14)3/h5-9,13H,4H2,1-3H3,(H,17,20)/t9?,13-/m0/s1 .


Physical And Chemical Properties Analysis

Quinolactactin A is a solid substance . It is soluble in DMSO, ethanol (1 mg/ml), and methanol . The formula weight is 270.3 .

Scientific Research Applications

Origin and Structure

Quinolactactin A is a quinolone fungal metabolite originally isolated from Penicillium . The formal name of Quinolactactin A is (3S)-2,3-dihydro-4-methyl-3-(1-methylpropyl)-1H-pyrrolo[3,4-b]quinoline-1,9(4H)-dione . It has a molecular formula of C16H18N2O2 and a formula weight of 270.3 .

Inhibition of TNF Production

One of the significant applications of Quinolactactin A is its ability to inhibit TNF (Tumor Necrosis Factor) production induced by LPS (Lipopolysaccharides) in murine peritoneal macrophages . The IC50 value, which is the concentration of the compound required to inhibit 50% of TNF production, is 12.2 µg/ml . This property makes it a potential candidate for research in inflammation and immune response.

Antimicrobial Activity

Quinolactactin A has been tested against a variety of bacteria, fungi, and yeasts. However, it was found to be not active against these organisms . This information is valuable for researchers studying antimicrobial resistance and searching for new antimicrobial agents.

Solubility

Quinolactactin A is soluble in DMSO (Dimethyl Sulfoxide), Ethanol (1 mg/ml), and Methanol . This solubility profile is important for researchers when designing experiments and determining the appropriate solvent for dissolving Quinolactactin A.

Safety and Storage

Quinolactactin A is a solid at room temperature and should be stored at -20°C . This information is crucial for proper handling and storage of the compound in a laboratory setting.

Mechanism of Action

Target of Action

Quinolactactin A is a quinolone fungal metabolite that primarily targets tumor necrosis factor (TNF) production induced by lipopolysaccharide (LPS) in murine peritoneal macrophages . TNF is a cell signaling protein (cytokine) involved in systemic inflammation and is one of the cytokines that make up the acute phase reaction. It is produced chiefly by activated macrophages, although it can be produced by many other cell types such as CD4+ lymphocytes, NK cells, neutrophils, mast cells, eosinophils, and neurons.

Mode of Action

It is known to inhibit tnf production induced by lps in murine peritoneal macrophages . This suggests that Quinolactactin A may interact with the cellular mechanisms that regulate TNF production, potentially influencing the signaling pathways that lead to the production of this cytokine.

Pharmacokinetics

Pharmacokinetics refers to how the body affects a specific substance after administration . It includes the movement of the drug into, through, and out of the body—the time course of its absorption, bioavailability, distribution, metabolism, and excretion

properties

IUPAC Name

(3S)-3-butan-2-yl-4-methyl-2,3-dihydropyrrolo[3,4-b]quinoline-1,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-4-9(2)13-14-12(16(20)17-13)15(19)10-7-5-6-8-11(10)18(14)3/h5-9,13H,4H2,1-3H3,(H,17,20)/t9?,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLHQAMWKNPOTDV-NCWAPJAISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C2=C(C(=O)C3=CC=CC=C3N2C)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)[C@H]1C2=C(C(=O)C3=CC=CC=C3N2C)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinolactactin A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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